The presence of the alkyne (ethynyl) and amine functional groups makes 4-ethynyl-N,N-diphenylaniline a valuable precursor for further organic synthesis. Scientific research explores its use in various coupling reactions, such as the Sonogashira-Hagihara coupling, to create more complex molecules with diverse functionalities. PubChem, National Institutes of Health:
4-Ethynyl-N,N-diphenylaniline is an organic compound with the molecular formula CHN and a CAS number of 205877-26-5. This compound features a diphenylamine structure with an ethynyl group attached at the para position of one of the phenyl rings. It has a melting point of 111 °C and a boiling point of approximately 406.6 °C at 760 mmHg, with a density of about 1.2 g/cm³ . The compound exhibits a planar molecular geometry, which is significant for its electronic properties and potential applications in materials science .
Currently, there is no documented information on the specific mechanism of action of 4-ethynyl-N,N-diphenylaniline.
As with most unknown compounds, it is advisable to handle 4-ethynyl-N,N-diphenylaniline with caution due to lack of specific safety data. Here are some general safety considerations:
The compound's reactivity can also be influenced by its nitrogen atom, which can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.
The synthesis of 4-ethynyl-N,N-diphenylaniline typically involves the following methods:
4-Ethynyl-N,N-diphenylaniline has potential applications in:
Several compounds share structural similarities with 4-ethynyl-N,N-diphenylaniline, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Diphenylaminophenylacetylene | CHN | Similar structure; used in OLEDs |
4-Ethynyltriphenylamine | CHN | Contains three phenyl groups; enhanced stability |
4-Ethynyl-N,N-dimethylaniline | CHN | Dimethyl substitution; altered electronic properties |
N-(4-ethynylphenyl)-N,N-diphenylamine | CHN | Similar reactivity; potential for biological applications |
These compounds highlight the versatility and uniqueness of 4-ethynyl-N,N-diphenylaniline, particularly in terms of its electronic properties and potential applications in advanced materials. Each compound's structural variations lead to different chemical behaviors and utility in various fields such as electronics and pharmaceuticals.
Irritant